molecular formula C19H14FNO2 B611510 TUG-770 CAS No. 1402601-82-4

TUG-770

Cat. No.: B611510
CAS No.: 1402601-82-4
M. Wt: 307.3 g/mol
InChI Key: KIZUBVPJNPVIIN-UHFFFAOYSA-N
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Description

TUG-770 is a highly potent agonist of the free fatty acid receptor 1, also known as G-protein coupled receptor 40. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of type 2 diabetes. By enhancing glucose-stimulated insulin secretion from pancreatic beta cells, this compound offers a promising approach to managing blood glucose levels in diabetic patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TUG-770 involves several key steps. The starting material is 3-[4-[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluorophenyl]propanoic acid. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

TUG-770 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .

Scientific Research Applications

TUG-770 has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound to study the behavior of free fatty acid receptor agonists and their interactions with other molecules.

    Biology: In biological research, this compound is used to investigate the role of free fatty acid receptors in cellular signaling and metabolism.

    Medicine: this compound is being explored as a potential therapeutic agent for the treatment of type 2 diabetes.

    Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting free fatty acid receptors.

Mechanism of Action

TUG-770 exerts its effects by binding to and activating the free fatty acid receptor 1. This receptor is primarily expressed in pancreatic beta cells and plays a crucial role in regulating insulin secretion. Upon activation by this compound, the receptor triggers a signaling cascade that enhances glucose-stimulated insulin secretion. This mechanism involves the activation of G-proteins, which in turn activate downstream effectors such as adenylate cyclase and phospholipase C. These effectors increase intracellular calcium levels and cyclic adenosine monophosphate, ultimately leading to enhanced insulin secretion .

Comparison with Similar Compounds

Similar Compounds

    TAK-875: Another potent agonist of the free fatty acid receptor 1, TAK-875 has been studied for its potential in treating type 2 diabetes. it has been associated with liver toxicity, which limits its clinical use.

    AMG 837: This compound is also a free fatty acid receptor 1 agonist with similar pharmacological properties to TUG-770.

Uniqueness of this compound

This compound stands out due to its favorable physicochemical and pharmacokinetic properties. It exhibits high potency, selectivity, and oral bioavailability, making it a promising candidate for further development. Additionally, this compound has demonstrated sustained efficacy in normalizing glucose tolerance in diet-induced obese mice, an effect that is maintained even after chronic dosing .

Properties

IUPAC Name

3-[4-[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluorophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO2/c20-18-13-14(6-8-17(18)9-10-19(22)23)5-7-15-3-1-2-4-16(15)11-12-21/h1-4,6,8,13H,9-11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZUBVPJNPVIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C#CC2=CC(=C(C=C2)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735197
Record name 3-(4-{[2-(Cyanomethyl)phenyl]ethynyl}-2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402601-82-4
Record name 3-(4-{[2-(Cyanomethyl)phenyl]ethynyl}-2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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